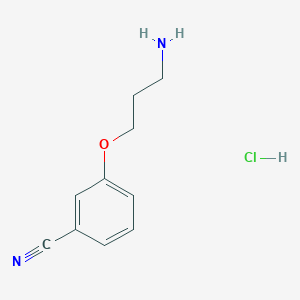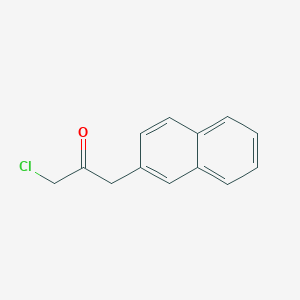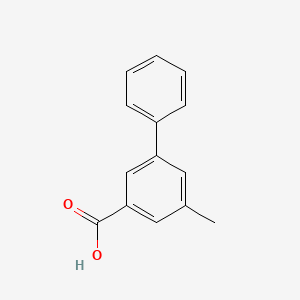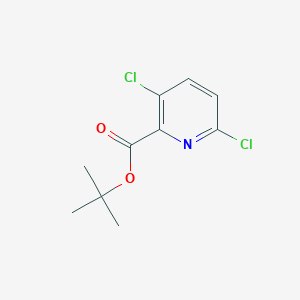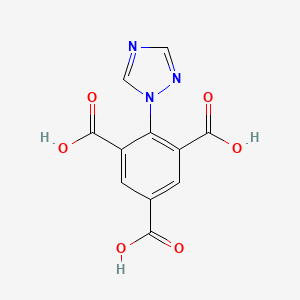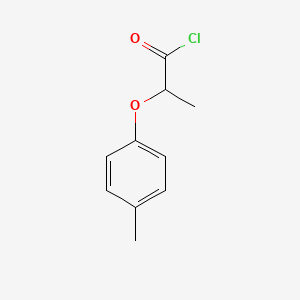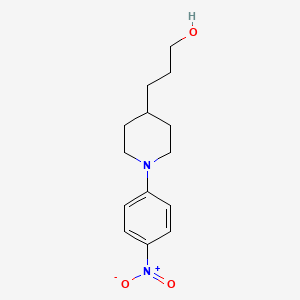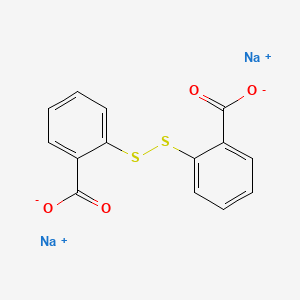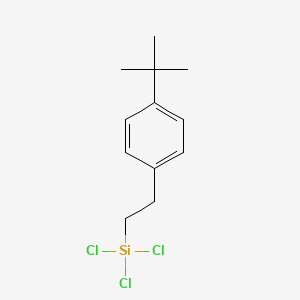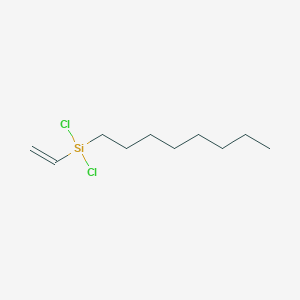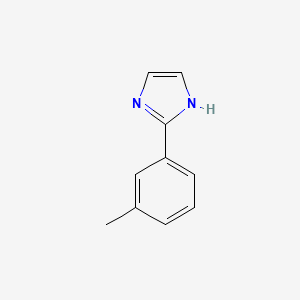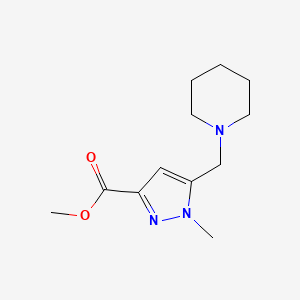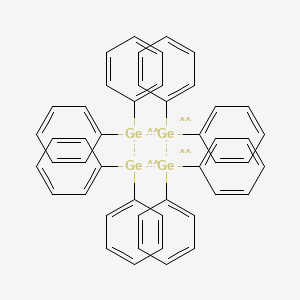
1,1,2,2,3,3,4,4-Octaphenyltetragermetane
Overview
Description
1,1,2,2,3,3,4,4-Octaphenyltetragermetane: is an organogermanium compound characterized by the presence of eight phenyl groups attached to a tetragermetane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4-Octaphenyltetragermetane typically involves the reaction of germanium tetrachloride with phenyl lithium or phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction conditions usually include low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions and purification processes to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3,3,4,4-Octaphenyltetragermetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various phenyl-substituted derivatives.
Scientific Research Applications
Chemistry: 1,1,2,2,3,3,4,4-Octaphenyltetragermetane is used as a precursor in the synthesis of other organogermanium compounds. Its unique structure makes it a valuable compound for studying the properties of germanium-based materials.
Biology and Medicine: Research into the biological activity of organogermanium compounds has shown potential applications in medicine, particularly in the development of anti-cancer and immunomodulatory agents. specific applications of this compound in these fields are still under investigation.
Industry: In the industrial sector, organogermanium compounds are used in the production of semiconductors and other electronic materials
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4-Octaphenyltetragermetane exerts its effects is primarily related to its ability to interact with various molecular targets The phenyl groups attached to the germanium core can participate in π-π interactions, while the germanium atoms can form bonds with other elements
Comparison with Similar Compounds
Tetrakis(trimethylsilyl)germane: Another organogermanium compound with different substituents.
Hexaphenyldigermane: A related compound with six phenyl groups and two germanium atoms.
Tetraphenyltin: An organotin compound with a similar structure but with tin instead of germanium.
Uniqueness: 1,1,2,2,3,3,4,4-Octaphenyltetragermetane is unique due to the high number of phenyl groups attached to the germanium core This structure imparts specific electronic and steric properties that differentiate it from other organogermanium and organotin compounds
Properties
InChI |
InChI=1S/4C12H10Ge/c4*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4*1-10H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJJFIRZLKPMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40Ge4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507271 | |
| Record name | PUBCHEM_12697913 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
907.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-71-7 | |
| Record name | PUBCHEM_12697913 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


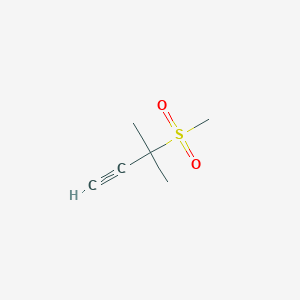
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3115722.png)
